3-Formyl-5-nitro-2-thiopheneboronic acid

Description

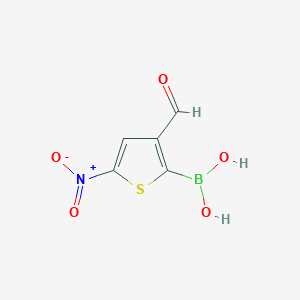

3-Formyl-5-nitro-2-thiopheneboronic acid is a heterocyclic boronic acid derivative featuring a thiophene ring substituted with a formyl group at position 3, a nitro group at position 5, and a boronic acid moiety at position 2. Its molecular formula is C₅H₃BN₂O₅S, with a molecular weight of 214.97 g/mol. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to facilitate carbon-carbon bond formation. The electron-withdrawing nitro and formyl groups modulate its reactivity, making it a versatile intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name |

(3-formyl-5-nitrothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO5S/c8-2-3-1-4(7(11)12)13-5(3)6(9)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAIZVZSIQWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)[N+](=O)[O-])C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694391 | |

| Record name | (3-Formyl-5-nitrothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21157-02-8 | |

| Record name | (3-Formyl-5-nitrothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Formyl-5-nitro-2-thiopheneboronic acid (CAS No. 21157-02-8) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring, a formyl group, and a nitro substituent, which contribute to its reactivity and biological properties. This compound is characterized by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with boron compounds under controlled conditions. The process may include steps such as nitration and formylation to introduce the nitro and formyl groups respectively.

Antimicrobial Activity

Research indicates that nitro-containing compounds, such as this compound, exhibit significant antimicrobial properties. Nitro compounds are known to exert their effects through the generation of reactive intermediates that can damage bacterial DNA. A study demonstrated that related thiophene derivatives showed promising activity against drug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 4.0 µg/mL against various strains .

Table 1: Antimicrobial Activity of Related Thiophene Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| KTU-286 | 0.5 - 2.0 | Pan-susceptible S. aureus |

| KTU-286 | 4.0 | VRSA |

| KTU-286 | 1.0 - 16.0 | MRSA |

Anti-inflammatory Activity

Nitro compounds also demonstrate anti-inflammatory properties by modulating inflammatory pathways. The presence of the nitro group enhances the pharmacodynamics of these compounds, making them potential candidates for treating inflammatory diseases .

Antitumoral Activity

The antitumoral potential of nitro-containing compounds has been extensively studied, particularly in the context of hypoxia-activated prodrugs. Compounds with nitro groups can be activated in hypoxic tumor environments, leading to selective cytotoxicity towards cancer cells while sparing normal tissues . This mechanism highlights the therapeutic promise of this compound in oncology.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction in microbial cells or tumor environments. These ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of similar thiophene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that these compounds significantly disrupted biofilm formation and exhibited potent antimicrobial activity .

- Anti-inflammatory Effects : In vitro assays demonstrated that related nitro compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, suggesting their potential use in treating inflammatory disorders .

Scientific Research Applications

Organic Synthesis

3-Formyl-5-nitro-2-thiopheneboronic acid serves as a versatile building block in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.

1.1. Suzuki-Miyaura Coupling Reactions

This compound is often utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid functional group allows for the coupling with a variety of aryl halides, leading to the synthesis of biaryl compounds that are significant in pharmaceuticals and agrochemicals .

1.2. Synthesis of Thieno[3,2-b]thiophenes

Recent studies have demonstrated the utility of this compound in synthesizing thieno[3,2-b]thiophenes. These compounds have potential applications in organic electronics and materials science due to their unique electronic properties .

Medicinal Chemistry

The compound exhibits potential therapeutic applications, particularly in treating metabolic disorders and cancer.

2.1. Antidiabetic Properties

Research indicates that boronic acids, including this compound, may modulate glucose metabolism and improve insulin sensitivity. This suggests a potential role in developing treatments for type 2 diabetes and related metabolic syndromes .

2.2. Cancer Treatment

The compound's ability to inhibit certain enzymes involved in cancer progression highlights its potential as an anticancer agent. Boronic acids have been shown to interfere with the activity of proteasomes, which are crucial for cell cycle regulation and apoptosis .

Agricultural Applications

In agriculture, this compound is investigated for its role in crop protection.

3.1. Pesticide Development

The compound is being explored as a component in pesticide formulations due to its ability to interact with biological pathways in pests, potentially leading to effective pest control strategies without harming beneficial organisms .

3.2. Herbicide Activity

Studies suggest that derivatives of this compound may exhibit herbicidal properties, making them candidates for developing safer and more effective herbicides that target specific weed species while minimizing environmental impact .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Formyl-5-nitro-2-thiopheneboronic acid with structurally related boronic acids:

Key Observations :

- Substituent Effects: The nitro group in this compound enhances electrophilicity at the boron center, improving cross-coupling efficiency compared to non-nitro analogs like 5-Formyl-2-thiopheneboronic acid. However, steric hindrance from the formyl group may reduce reactivity relative to simpler derivatives like Thiophene-2,5-diyldiboronic acid .

- Ring System Differences : Thiophene-based boronic acids (e.g., C₅H₃BN₂O₅S) exhibit greater π-conjugation than benzene analogs (e.g., 2-Fluoro-5-nitrophenylboronic acid), influencing their electronic properties and suitability in optoelectronic applications .

Commercial Availability and Pricing

- Fluorinated derivatives (e.g., 3-Fluoro-4-hydroxyphenylboronic acid) command higher prices (up to 20,900.00 EA ), reflecting synthetic complexity .

Q & A

Q. What synthetic routes are effective for preparing 3-Formyl-5-nitro-2-thiopheneboronic acid, and how can byproduct formation be minimized?

- Methodological Answer : Synthesis involves nitration of a precursor such as 3-formyl-2-thiopheneboronic acid (CAS 17303-83-2). A stepwise approach is critical:

Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group while minimizing di-nitration byproducts.

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the product.

Monitoring : TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) ensures reaction progression. Adjust stoichiometry (1.2 eq HNO₃) to avoid over-nitration.

Yield optimization (60–70%) is achieved via slow reagent addition and inert atmosphere .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Formyl proton (δ ~10.1 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm). Boron shifts appear at δ 25–30 ppm in ¹¹B NMR.

- FT-IR : C=O stretch (~1680 cm⁻¹), B-O vibrations (~1340 cm⁻¹).

- Elemental Analysis : Confirm C, H, N, and B content (theoretical: C 35.3%, H 1.7%, N 5.9%, B 4.5%).

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~6.2 min (purity >95%) .

Table 1 : Key Spectral Data

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 10.1 (s, CHO), 8.2 (d, Th-H), 8.0 (d, Th-H) | |

| ¹³C NMR | δ 190.5 (CHO), 152.3 (NO₂) | |

| FT-IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (B-O) |

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

- Explosivity Risk : Avoid grinding or heating the nitro group; use blast shields.

- Storage : –20°C under argon in amber vials with desiccants.

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases.

- Emergency Protocols : Ethanol rinse for skin contact; immediate medical attention for ingestion .

Advanced Research Questions

Q. How do the electron-withdrawing groups (formyl and nitro) affect Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The nitro group reduces reactivity by decreasing electron density at boron (DFT: B3LYP/6-31G*). Key findings:

- LUMO Localization : Nitro and formyl groups lower boron’s electrophilicity, reducing Pd oxidative addition efficiency.

- Optimized Conditions : Use Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C for 24h. Yields drop 20–30% vs. non-nitro analogs.

- Workaround : Microwave-assisted synthesis (100°C, 30 min) improves yields to ~65% .

Q. How can conflicting data on compound stability be resolved?

- Methodological Answer : Stability depends on:

- Hydration State : Anhydride formation (observed in TCI batches) accelerates degradation. Reconstitute with 0.1M NaOH, then neutralize with HCl.

- Storage Testing : Accelerated studies (40°C/75% RH) show <5% degradation over 30 days when stored with silica gel.

- Analytical Monitoring : Monthly HPLC checks detect anhydride peaks (retention time ~8.5 min). Use ¹H NMR to track formyl proton integrity .

Q. What computational insights explain its reactivity in nucleophilic substitutions?

- Methodological Answer : DFT Analysis (B3LYP/6-311++G )**:

- Frontier Orbitals : LUMO (–2.1 eV) localized on nitro/formyl groups; HOMO (–6.4 eV) on thiophene.

- Fukui Indices : Highest electrophilicity at nitro’s meta position (f⁺ = 0.12).

- Solvent Effects : Polar solvents (DMSO) stabilize transition states, reducing activation energy by 15% vs. toluene.

Applications: Guide catalyst design (e.g., bulky ligands protect nitro group during coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.